4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Overview
Description
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a chloro group, an oxo group, and a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This compound can also interact with receptors or other biological molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other similar compounds, such as:
4-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl compounds: These compounds share a similar structure but have different substituents on the indole ring.
Indole derivatives: Various indole derivatives have different functional groups attached to the indole ring, leading to diverse chemical and biological properties.
Imidazole derivatives: Imidazole-containing compounds have a different heterocyclic ring structure but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound belonging to the indole family, characterized by its unique structural features that include a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C8H5Cl2NO3S
- Molecular Weight : 266.10 g/mol
- Melting Point : 45 to 50 °C
- Boiling Point : Approximately 322.1 °C
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole compounds have been shown to inhibit bacterial growth effectively. A study highlighted that indole-based compounds can demonstrate varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of activity .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have shown that indole derivatives can induce cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to exert apoptosis-inducing effects in human bladder cancer cell lines and other malignancies . The mechanism often involves the downregulation of specific proteins associated with cell survival and proliferation, such as X-linked inhibitor of apoptosis protein (XIAP) and cyclin D1 .
The specific biological mechanisms through which this compound operates are still under investigation. However, preliminary studies suggest that it may interact with biological macromolecules like proteins and nucleic acids, potentially influencing their activity. Interaction studies indicate that this compound could bind to enzymes or receptors, impacting their function and signaling pathways within cells .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of an indole derivative on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in prostate cancer cells (LNCaP and CWR22Rv1), with a noted decrease in viability by up to 75% in some instances . The study also demonstrated that the compound inhibited the epidermal growth factor receptor (EGFR) pathway, which is crucial for cancer cell proliferation.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for inhibiting bacterial growth was found to be between 128 to 256 µg/mL, showcasing the compound's potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Oxoindoline | Lacks chloro substituent; contains an oxo group | Known for its role in medicinal chemistry as an anticancer agent |
Indoline Sulfonamide | Contains a sulfonamide group; lacks carbonyl | Exhibits significant antibacterial properties |
5-Sulfonylindole | Contains multiple sulfonic acid groups | Potentially more soluble in aqueous environments |
This table illustrates how structural variations among indole derivatives can lead to differences in biological activity profiles.
Properties
Molecular Formula |
C8H5Cl2NO3S |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12) |
InChI Key |
PFOWFGSCIKDLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O |
Origin of Product |
United States |
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